2,3-Dimethyl-1,3-cyclohexadiene
Overview
Description
2,3-Dimethyl-1,3-cyclohexadiene, also known as this compound, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ion Formation and Fragmentation in Femtosecond Ionization : Harada et al. (2001) studied the formation of parent and fragment ions of organic molecules including 2,3-dimethyl-1,3-butadiene, a close relative of 2,3-Dimethyl-1,3-cyclohexadiene, under high-intensity femtosecond laser pulses. They found significant differences in ionization and fragmentation behavior depending on the electronic transition properties of the molecules (Harada et al., 2001).
Homogeneous Catalysis in Hydrosilylation of Dienes : In a study by Cornish et al. (2011), the hydrosilylation of linear 1,3-dienes and 1,3-cyclohexadienes using octacarbonyldicobalt(0) was examined. This research highlights the potential use of this compound in catalysis and synthetic chemistry (Cornish et al., 2011).
Reactivity with Conjugated Dienes and Styrene : Bottini et al. (1975) explored the reactivity of 1,2-cyclohexadiene in the presence of conjugated dienes, including studies on relative reactivities with various dienes and styrene. These findings are pertinent for understanding the reactivity of similar compounds like this compound (Bottini et al., 1975).
Formation of Intact Molecular Ions : Tanaka et al. (2006) researched the ionization and fragmentation of 2,3-dimethyl-1,3-butadiene by femtosecond pulses. Their study provides insights into the behavior of similar molecules under intense laser excitation (Tanaka et al., 2006).
Diels-Alder Cycloaddition Reactions : Yılmaz and Kus (2017) investigated the Diels-Alder cycloaddition reaction involving 1,3-cyclohexadiene. This research is relevant for understanding cycloaddition reactions of similar dienes, such as this compound (Yılmaz & Kus, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dimethylcyclohexa-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?
A1: this compound can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.
Q2: What are the potential applications of this compound in synthetic chemistry?
A2: this compound serves as a valuable building block in organic synthesis:
Q3: What is the historical significance of this compound?
A: this compound, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.
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